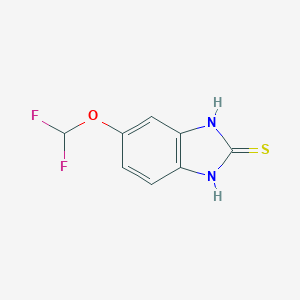

5-Difluoromethoxy-2-mercaptobenzimidazole

Descripción

Propiedades

IUPAC Name |

5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMVPNAZPFZXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243352 | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97963-62-7 | |

| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97963-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097963627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(DIFLUOROMETHOXY)-1H-BENZIMIDAZOLE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39P59C89NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably the proton pump inhibitor Pantoprazole.[1][2] This document details two prominent synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole, also known by other names including Pantoprazole Related Compound C, is a heterocyclic compound featuring a benzimidazole core substituted with a difluoromethoxy group and a thiol group.[3] The presence of the difluoromethoxy group is significant in medicinal chemistry as it can enhance the metabolic stability and membrane permeability of drug candidates.[1] This intermediate is crucial for the synthesis of Pantoprazole, which functions by irreversibly inhibiting the H+/K+-ATPase proton pump in the stomach.[2][4]

Two primary synthesis pathways are prevalent in the literature: a multi-step synthesis commencing from 4-hydroxy acetanilide and a more direct route starting from 4-difluoromethoxy-o-phenylenediamine. This guide will elaborate on both methodologies.

Pathway 1: Multi-step Synthesis from 4-Hydroxy Acetanilide

This convergent synthesis route involves a sequence of five key transformations: difluoromethylation, nitration, hydrolysis, reduction, and cyclization.[4][5]

Logical Workflow for Multi-step Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]

- 4. primescholars.com [primescholars.com]

- 5. CN103819409A - Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Difluoromethoxy-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Difluoromethoxy-2-mercaptobenzimidazole is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the proton pump inhibitor (PPI) pantoprazole. While direct pharmacological data on 5-Difluoromethoxy-2-mercaptobenzimidazole is scarce, its mechanism of action is intrinsically linked to that of pantoprazole, a widely used drug for treating acid-related gastrointestinal disorders. This technical guide elucidates the core mechanism of action, focusing on its transformation into pantoprazole and the subsequent inhibition of the gastric H+/K+-ATPase. Additionally, this guide will touch upon the synthesis process and other potential, though less characterized, biological activities of related benzimidazole structures.

Introduction: The Primary Role of 5-Difluoromethoxy-2-mercaptobenzimidazole

5-Difluoromethoxy-2-mercaptobenzimidazole serves as a key building block in the industrial synthesis of pantoprazole.[1] It is also known as Pantoprazole Related Compound C, a designated impurity that is monitored during the manufacturing of the final drug product.[2] Its chemical structure provides the necessary benzimidazole core that is fundamental to the activity of pantoprazole. Although benzimidazole derivatives have been explored for a range of biological activities, the primary significance of 5-Difluoromethoxy-2-mercaptobenzimidazole in pharmacology is as a precursor to pantoprazole.[3]

The Transformation to Pantoprazole: A Synthetic Overview

The journey from 5-Difluoromethoxy-2-mercaptobenzimidazole to the active pharmaceutical ingredient pantoprazole involves a key synthetic step. This process typically involves the condensation of 5-Difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate.[1][4] This intermediate is then oxidized to create the final sulfoxide structure of pantoprazole.[4]

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase by Pantoprazole

The therapeutic effect of pantoprazole is achieved through the irreversible inhibition of the gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase), commonly known as the proton pump.[2][5] This enzyme is located in the secretory membranes of parietal cells in the stomach and is the final step in the secretion of gastric acid.[6]

Activation of the Prodrug

Pantoprazole is administered as an inactive prodrug.[6] Its activation is a pH-dependent process that occurs in the acidic environment of the parietal cell canaliculi.[7][8] The drug accumulates in these acidic spaces, where it undergoes a two-step protonation. This leads to a molecular rearrangement, converting the inactive pantoprazole into its active form, a cyclic sulfenamide.[9]

Covalent Binding and Irreversible Inhibition

The activated sulfenamide is highly reactive and forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+-ATPase.[10][11] Specifically, pantoprazole has been shown to bind to cysteine residues 813 and 822, which are located on the luminal side of the proton pump.[11] This covalent modification irreversibly inactivates the enzyme, thereby inhibiting the transport of H+ ions into the gastric lumen.[2][5] The inhibition of both basal and stimulated acid secretion is a direct result of this action.[2]

Pharmacodynamic Effects

The irreversible nature of the binding of pantoprazole to the proton pump results in a prolonged antisecretory effect that lasts longer than 24 hours, far exceeding the plasma half-life of the drug.[2][7] Restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzymes.[5][12]

Table 1: Pharmacodynamic Properties of Pantoprazole

| Parameter | Value/Description | Reference(s) |

| Onset of Action | Maximal effect between 2 and 6 hours after administration. | [5] |

| Inhibition of Acid Secretion (single 40 mg dose) | ~51% mean inhibition by 2.5 hours. | [8] |

| Inhibition of Acid Secretion (after 7 days of 40 mg once daily) | ~85% mean inhibition. | [7] |

| Duration of Action | > 24 hours due to irreversible binding. | [2][7] |

| Target Enzyme | H+/K+-ATPase in gastric parietal cells. | [2][6] |

| Binding Site | Cysteine residues (e.g., Cys813, Cys822) on the luminal surface. | [11] |

| Activation | pH-dependent in the acidic canaliculi of parietal cells. | [6][7] |

Experimental Protocols: H+/K+-ATPase Inhibition Assay

The inhibitory activity of compounds like pantoprazole on the H+/K+-ATPase is typically evaluated using in vitro assays with isolated gastric vesicles or purified enzyme preparations.

Preparation of H+/K+-ATPase-Rich Microsomes

-

Gastric mucosa from a suitable animal model (e.g., sheep, pig, or rabbit) is scraped and homogenized in a buffered solution.[13]

-

The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.[13]

-

The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.[14]

H+/K+-ATPase Activity Assay

-

The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.[15]

-

The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., pantoprazole) or a vehicle control.[16]

-

The reaction is initiated by the addition of ATP in a buffer containing MgCl2 and KCl.[15][16]

-

After a defined incubation period at 37°C, the reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).[16]

-

The amount of released Pi is quantified spectrophotometrically, often by forming a colored complex with ammonium molybdate.[14][17]

-

The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the control.

Other Potential Biological Activities

While the primary role of 5-Difluoromethoxy-2-mercaptobenzimidazole is as a synthetic intermediate for pantoprazole, the broader class of benzimidazole derivatives has been investigated for various other pharmacological activities. It is important to note that specific data for 5-Difluoromethoxy-2-mercaptobenzimidazole in these areas is limited.

One area of interest is the potential for benzimidazole derivatives to act as α-glucosidase inhibitors, which could have applications in the management of diabetes.[18][19] Studies have shown that certain benzimidazole-based compounds can inhibit α-glucosidase with varying potencies.[20][21][22][23] However, the direct inhibitory effect of 5-Difluoromethoxy-2-mercaptobenzimidazole on α-glucosidase has not been extensively characterized.

Conclusion

The mechanism of action of 5-Difluoromethoxy-2-mercaptobenzimidazole is best understood through its role as a key precursor to the proton pump inhibitor, pantoprazole. While not pharmacologically active in its own right for gastric acid suppression, its chemical structure is essential for the synthesis of pantoprazole. The resulting pantoprazole molecule, after a pH-dependent activation in parietal cells, acts as a potent and irreversible inhibitor of the H+/K+-ATPase. This targeted and covalent inhibition of the final step in gastric acid secretion underscores the therapeutic efficacy of this class of drugs. Further research into the direct biological activities of 5-Difluoromethoxy-2-mercaptobenzimidazole and its derivatives may reveal novel therapeutic applications beyond its established role in the synthesis of proton pump inhibitors.

References

- 1. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]

- 2. droracle.ai [droracle.ai]

- 3. primescholars.com [primescholars.com]

- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medscape.com [medscape.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 11. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proton pump activation in stimulated parietal cells is regulated by gastric acid secretory capacity: a human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajpp.in [ajpp.in]

- 14. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jnsbm.org [jnsbm.org]

- 17. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 18. ossila.com [ossila.com]

- 19. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New antihyperglycemic, α-glucosidase inhibitory, and cytotoxic derivatives of benzimidazoles | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzimidazole derivatives as new α-glucosidase inhibitors and in silico studies. | Semantic Scholar [semanticscholar.org]

The Cornerstone of Proton Pump Inhibition: An In-depth Technical Guide to 5-Difluoromethoxy-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and development surrounding 5-Difluoromethoxy-2-mercaptobenzimidazole, a pivotal intermediate in the synthesis of the highly successful proton pump inhibitor (PPI), Pantoprazole. While not a therapeutic agent in itself, the unique chemical properties of this benzimidazole derivative were instrumental in the creation of a drug that has impacted millions of lives. This document will delve into its synthesis, physicochemical properties, and its ultimate role in the mechanism of action of Pantoprazole.

Physicochemical Properties

5-Difluoromethoxy-2-mercaptobenzimidazole is a pale yellow solid with a molecular formula of C₈H₆F₂N₂OS and a molecular weight of 216.21 g/mol .[1] Its key physical and chemical characteristics are summarized in the table below, highlighting its suitability as a stable and reactive intermediate for pharmaceutical synthesis.

| Property | Value | References |

| Molecular Formula | C₈H₆F₂N₂OS | [1] |

| Molecular Weight | 216.21 g/mol | [1] |

| Melting Point | 239-243 °C | [1][2][3][4][5] |

| Boiling Point (Predicted) | 303.5 ± 52.0 °C | [1][2] |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [1][2] |

| pKa (Predicted) | 9.77 ± 0.30 | [2] |

| Appearance | Pale Yellow Solid / White or off-white crystalline powder | [2][4][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | 3-5 °C or under -20°C (freezer) | [2][3] |

The Genesis of a Proton Pump Inhibitor: Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole

The synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole is a critical first step in the production of Pantoprazole. Early research and subsequent process development have led to several efficient synthetic routes. The most common approach involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.

Experimental Protocols

Method 1: Cyclization of 4-Difluoromethoxy-o-phenylenediamine with Carbon Disulfide

This widely employed method involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of a base.

-

Materials: 4-difluoromethoxy-o-phenylenediamine, carbon disulfide, sodium hydroxide (or other suitable base), water, and a suitable acid for neutralization (e.g., hydrochloric acid, sulfuric acid).[6][7]

-

Procedure:

-

4-difluoromethoxy-o-phenylenediamine is dissolved in an aqueous solution of a base (e.g., 10% w/v sodium hydroxide).

-

The solution is cooled to 0-5 °C.

-

Carbon disulfide is added dropwise to the cooled solution, leading to the formation of a thiolate intermediate.

-

The reaction mixture is then subjected to a two-stage heating process: a condensation stage at a lower temperature (e.g., 25-60 °C) followed by a cyclization stage at a higher temperature (e.g., 60-100 °C).[7]

-

After the reaction is complete, the mixture is treated with an acid to neutralize the base and precipitate the crude 5-Difluoromethoxy-2-mercaptobenzimidazole.[6]

-

The precipitate is then filtered, washed, and dried to yield the final product.

-

Method 2: Improved Synthesis from 4-Hydroxy Acetanilide

An alternative, multi-step synthesis starting from the readily available 4-hydroxy acetanilide has also been developed.[8][9] This route involves the introduction of the difluoromethoxy group, followed by nitration, reduction, and finally, cyclization.

-

Step 1: Difluoromethoxylation: 4-hydroxy acetanilide is reacted with a difluoromethlating agent in the presence of a base.

-

Step 2: Nitration: The resulting N-[4-(difluoromethoxy)phenyl]acetamide is nitrated to introduce a nitro group at the 2-position of the benzene ring.

-

Step 3: Hydrolysis: The acetamido group is hydrolyzed to an amino group.

-

Step 4: Reduction: The nitro group is reduced to a second amino group, forming 4-difluoromethoxy-o-phenylenediamine.

-

Step 5: Cyclization: The resulting diamine is then cyclized with carbon disulfide as described in Method 1 to yield 5-Difluoromethoxy-2-mercaptobenzimidazole.[8][9]

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Pantoprazole

5-Difluoromethoxy-2-mercaptobenzimidazole serves as the benzimidazole core of Pantoprazole. The subsequent steps in the synthesis involve the coupling of this intermediate with a substituted pyridine moiety and subsequent oxidation.

Experimental Protocol: Synthesis of Pantoprazole

-

Step 1: Coupling Reaction: 5-Difluoromethoxy-2-mercaptobenzimidazole is reacted with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base.[10] This reaction forms the thioether linkage between the benzimidazole and pyridine rings.

-

Step 2: Oxidation: The resulting sulfide intermediate is then oxidized to a sulfoxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This oxidation step is crucial for the activity of the final drug.[11]

-

Step 3: Salt Formation: The Pantoprazole base is then typically converted to its sodium salt, often as a sesquihydrate, to improve its stability and solubility for pharmaceutical formulations.[11]

Visualizing the Path to Acidity Control

To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the ultimate mechanism of action of the final product, Pantoprazole.

Caption: Synthetic workflow from starting materials to Pantoprazole.

Caption: Mechanism of action of Pantoprazole.

The Ultimate Function: Inhibition of the Gastric Proton Pump

The early research into 5-Difluoromethoxy-2-mercaptobenzimidazole was driven by the goal of creating a potent and stable inhibitor of the gastric H+/K+ ATPase, also known as the proton pump. Pantoprazole, the culmination of this research, is a prodrug that, after systemic absorption, accumulates in the acidic environment of the parietal cells of the stomach lining.[12] There, it undergoes an acid-catalyzed conversion to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inhibiting the pump's activity and thereby reducing gastric acid secretion.[12]

Conclusion

While 5-Difluoromethoxy-2-mercaptobenzimidazole may not be a household name, its role in the development of Pantoprazole is a testament to the importance of intermediate compounds in medicinal chemistry. The early research that identified its utility as a stable and reactive core structure paved the way for a new generation of acid-suppressing medications. This technical guide has provided a glimpse into the foundational chemistry that underpins a globally significant pharmaceutical, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. chembk.com [chembk.com]

- 2. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7 [chemicalbook.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole 97 97963-62-7 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 8. primescholars.com [primescholars.com]

- 9. An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate | Semantic Scholar [semanticscholar.org]

- 10. ossila.com [ossila.com]

- 11. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 12. A brief history of Pantoprazole | Bantings Pharmaceuticals [bantingspharma.com]

An In-depth Technical Guide to 5-Difluoromethoxy-2-mercaptobenzimidazole Structural Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Among these, 5-Difluoromethoxy-2-mercaptobenzimidazole stands out as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1] Structural modification of this core offers a promising avenue for the discovery of novel drug candidates with potentially enhanced or new pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activities of structural analogs of 5-Difluoromethoxy-2-mercaptobenzimidazole, aimed at researchers, scientists, and drug development professionals.

Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole and its Analogs

The primary synthetic route to 5-Difluoromethoxy-2-mercaptobenzimidazole involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.[2][3] Analogs can be generated by modifying the substituents on the benzimidazole ring or by derivatizing the mercapto group.

Core Synthesis:

A common method for synthesizing the core structure is the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of a base.[3] This process typically involves a condensation reaction followed by cyclization.[3]

Experimental Protocol: Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole [2]

-

Reaction Setup: A mixture of 4-hydroxy acetanilide and isopropyl alcohol is treated with sodium hydroxide and a catalytic amount of PEG-600.

-

Difluoromethoxylation: The reaction mass is heated, and difluoromethylenechloride gas is purged through the mixture while maintaining a pH above 9.

-

Nitration and Hydrolysis: The resulting N-[4-(difluoromethoxy)phenyl]acetamide is nitrated, followed by hydrolysis to yield [4-(difluoromethoxy)-2-nitrophenyl]amine.

-

Reduction: The nitro group is reduced to an amine, for example, using Raney nickel and hydrazine hydrate.

-

Cyclization: The resulting 4-difluoromethoxy-o-phenylenediamine is refluxed with carbon disulfide to afford 5-Difluoromethoxy-2-mercaptobenzimidazole.

-

Purification: The crude product is purified by recrystallization, for instance, from methanol and water.

Synthesis of Structural Analogs:

Structural diversity can be introduced through various synthetic strategies:

-

N-Alkylation and S-Alkylation: The nitrogen and sulfur atoms of the 2-mercaptobenzimidazole core can be alkylated using various alkyl halides to introduce different functional groups.[4]

-

Mannich Reaction: This reaction allows for the introduction of aminomethyl groups at the nitrogen positions.

-

Acylation: The nitrogen or sulfur atoms can be acylated to introduce acyl moieties.

-

Modification of the 5-alkoxy group: Different alkoxy groups can be introduced at the 5-position by starting with the corresponding substituted o-phenylenediamines.

Mechanism of Action: Proton Pump Inhibition

The primary and most well-studied mechanism of action for pantoprazole, and by extension its structural analogs, is the irreversible inhibition of the gastric H+/K+-ATPase, also known as the proton pump.[5][6] This enzyme is responsible for the final step in gastric acid secretion.[6]

Activation and Covalent Binding:

Substituted benzimidazoles like pantoprazole are prodrugs that require activation in an acidic environment.[7] The activation process involves a series of protonations and rearrangements to form a reactive sulfenamide intermediate.[8][9] This cationic sulfenamide then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[6][10]

Structure-Activity Relationship (SAR) for Proton Pump Inhibition:

The potency and selectivity of PPIs are influenced by the substituents on both the benzimidazole and pyridine rings.[9]

-

Benzimidazole Ring: Electron-donating groups at the 5-position of the benzimidazole ring can enhance the rate of formation of the active sulfenamide intermediate, thereby increasing the inhibitory activity.[9]

-

Pyridine Ring: The pKa of the pyridine nitrogen is crucial for the accumulation of the drug in the acidic parietal cell canaliculus.[9]

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A common method to assess the proton pump inhibitory activity of compounds is to measure their effect on the ATPase activity of isolated gastric vesicles.

-

Preparation of H+/K+-ATPase Vesicles: Gastric membrane vesicles rich in H+/K+-ATPase are typically isolated from the stomachs of animal models (e.g., hog or rabbit).

-

Assay Conditions: The assay is performed in a buffer system that supports ATPase activity. The reaction mixture contains the isolated vesicles, ATP as the substrate, and the test compound at various concentrations.

-

Measurement of ATPase Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the test compound to that of a control (without the compound). The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.

Biological Activities of Structural Analogs

While the primary focus of 5-Difluoromethoxy-2-mercaptobenzimidazole analogs has been on proton pump inhibition, the broader benzimidazole class exhibits a wide range of other biological activities.

Anticancer Activity:

Several studies have investigated the cytotoxic effects of benzimidazole derivatives, including pantoprazole, against various cancer cell lines.[11][12][13][14][15] The proposed mechanisms for their anticancer effects include the inhibition of T-cell-originated protein kinase (TOPK) and the induction of apoptosis.[11][15]

Table 1: In Vitro Cytotoxicity of Pantoprazole

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT 116 | Colorectal Cancer | ~50 | [11][14] |

| SW480 | Colorectal Cancer | >100 | [11][14] |

| WiDr | Colorectal Cancer | >100 | [11][14] |

| SH-SY5Y | Neuroblastoma | No significant cytotoxicity | [12] |

| K562 | Leukemia | >100 (except at 500 and 1000 µM) | [13] |

Antimicrobial Activity:

2-Mercaptobenzimidazole derivatives have been shown to possess significant antibacterial and antifungal activities. The mechanism of action is thought to involve the inhibition of microbial growth through various pathways.

Table 2: Antimicrobial Activity of Selected 2-Mercaptobenzimidazole Derivatives

| Compound | Microorganism | MIC (µM/ml) | Reference |

| Compound 8 | Pseudomonas aeruginosa | 2.41 | [8] |

| Compound 8 | Aspergillus niger | 1.20 | [8] |

| Compound 10 | Staphylococcus epidermidis | 2.50 | [8] |

| Compound 10 | Staphylococcus aureus | 2.50 | [8] |

| Compound 20 | Escherichia coli | 2.34 | [8] |

| Compound 25 | Candida albicans | 1.46 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay) [11]

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

-

MTS Reagent Addition: After the treatment period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to convert the MTS into a formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

The 5-Difluoromethoxy-2-mercaptobenzimidazole core represents a versatile scaffold for the development of new therapeutic agents. While its primary application has been in the synthesis of the proton pump inhibitor pantoprazole, the inherent biological activities of the benzimidazole nucleus suggest that structural analogs could possess a wide range of pharmacological properties, including anticancer and antimicrobial effects. Further exploration of the structure-activity relationships of these analogs, particularly with respect to their H+/K+-ATPase inhibitory activity and other potential biological targets, is a promising area for future drug discovery and development efforts. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel compounds based on this important chemical scaffold.

References

- 1. sheetalchemicals.com [sheetalchemicals.com]

- 2. primescholars.com [primescholars.com]

- 3. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PANTOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pantoprazole, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. msjonline.org [msjonline.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pantoprazole Induces Apoptosis of Leukemic Cells by Inhibiting Expression of P-Glycoprotein/Multidrug Resistance-Associated Protein-1 Through PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole is a crucial heterocyclic building block in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the proton pump inhibitor (PPI) pantoprazole.[1][2] Pantoprazole is widely prescribed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2][3] The unique difluoromethoxy substituent at the 5-position of the benzimidazole core imparts desirable physicochemical properties to the final active pharmaceutical ingredient (API), influencing its bioavailability and metabolic stability.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-Difluoromethoxy-2-mercaptobenzimidazole, presenting detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals. Beyond its role in pantoprazole synthesis, this compound is also explored in the development of other therapeutic agents, including α‑glucosidase inhibitors for potential antidiabetic applications.[1][4]

Synthetic Pathways and Methodologies

The synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole has been approached through several routes, with two predominant pathways detailed below. These methods have been optimized to improve yield, purity, and industrial scalability.

Route 1: Cyclization of 4-Difluoromethoxy-o-phenylenediamine

This is a direct and widely employed method that involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of a base.[5] The reaction proceeds in two main stages: an initial condensation followed by a cyclization step to form the benzimidazole ring.[5]

Experimental Protocol:

-

Condensation: In a reaction vessel, an alkaline aqueous solution (e.g., sodium hydroxide or potassium hydroxide) is prepared. 4-Difluoromethoxy-o-phenylenediamine is added to this solution.[6]

-

The mixture is stirred and the temperature is adjusted to between 25-60°C.[5]

-

Carbon disulfide is added dropwise to the reaction mixture while maintaining the temperature.[7]

-

The reaction is held at this temperature for a period of 1 to 6 hours to facilitate the condensation reaction.[5][7]

-

Cyclization: The temperature of the reaction mixture is then raised to between 60-100°C.[5]

-

The reaction is maintained at this elevated temperature for 1 to 6 hours to promote the cyclization and formation of the benzimidazole ring. The reaction is monitored until the evolution of hydrogen sulfide gas ceases.[6]

-

Work-up and Isolation: Upon completion, the reaction mixture may be treated with activated carbon for decolorization.[7]

-

The mixture is then cooled and acidified with an acid such as hydrochloric acid or sulfuric acid to a pH of 4-6.[5][7]

-

The precipitated solid product, 5-Difluoromethoxy-2-mercaptobenzimidazole, is collected by filtration, washed with water, and dried.[7]

Quantitative Data for Route 1:

| Parameter | Value | Reference |

| Starting Material | 4-Difluoromethoxy-o-phenylenediamine | [5] |

| Reagents | Carbon disulfide, Alkali (NaOH or KOH) | [5] |

| Solvent | Water | [5] |

| Condensation Temperature | 25-60°C | [5] |

| Cyclization Temperature | 60-100°C | [5] |

| pH for Precipitation | 4-6 | [5][7] |

| Reported Yield | 95.4% - 108.6% | [7] |

Route 2: Multi-step Synthesis from 4-Hydroxy Acetanilide

This alternative synthetic pathway begins with the more readily available starting material, 4-hydroxy acetanilide, and involves a series of transformations to construct the target molecule.[6][8]

Experimental Protocol:

-

Etherification: 4-Hydroxy acetanilide is reacted with difluoromethylene chloride in the presence of a base (e.g., NaOH) and a phase transfer catalyst (e.g., PEG-600) in a suitable solvent like isopropyl alcohol to yield N-[4-(difluoromethoxy)phenyl]acetamide. The reaction is typically heated to 50-55°C.[6]

-

Nitration: The resulting acetamide is then nitrated using fuming nitric acid in the presence of sulfuric acid at a controlled temperature of 20-25°C to introduce a nitro group at the 2-position of the benzene ring.[6]

-

Hydrolysis: The acetamide group of the nitrated intermediate is hydrolyzed under basic conditions (e.g., NaOH in methanol) at reflux to afford [4-(difluoromethoxy)-2-nitrophenyl]amine.[6]

-

Reduction: The nitro group is subsequently reduced to an amine using a reducing agent such as Raney nickel and hydrazine hydrate under reflux conditions, yielding 4-(difluoromethoxy)benzene-1,2-diamine.[6]

-

Cyclization: The final step is the cyclization of the resulting diamine with carbon disulfide in a suitable solvent under reflux to form 5-Difluoromethoxy-2-mercaptobenzimidazole.[6]

-

Purification: The crude product is purified by recrystallization, for instance, by dissolving in methanol, treating with charcoal, and precipitating with water.[6]

Quantitative Data for Route 2:

| Step | Key Reagents | Temperature | Key Intermediate |

| Etherification | Difluoromethylene chloride, NaOH, PEG-600 | 50-55°C | N-[4-(difluoromethoxy)phenyl]acetamide |

| Nitration | Fuming nitric acid, Sulfuric acid | 20-25°C | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide |

| Hydrolysis | NaOH, Methanol | Reflux | [4-(difluoromethoxy)-2-nitrophenyl]amine |

| Reduction | Raney Nickel, Hydrazine hydrate | Reflux | 4-(difluoromethoxy)benzene-1,2-diamine |

| Cyclization | Carbon disulfide | Reflux | 5-Difluoromethoxy-2-mercaptobenzimidazole |

Visualizing the Synthetic Workflows

To better illustrate the synthetic processes, the following diagrams outline the key steps and transformations.

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

Mechanism of Action of the Final Product: Pantoprazole

While 5-Difluoromethoxy-2-mercaptobenzimidazole is an intermediate, its significance lies in the biological activity of its primary derivative, pantoprazole. Pantoprazole functions as a proton pump inhibitor, irreversibly blocking the H+/K+ ATPase enzyme system in gastric parietal cells.[3] This inhibition is the final step in gastric acid secretion, leading to a reduction in stomach acid levels.

References

- 1. An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate | Semantic Scholar [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 6. primescholars.com [primescholars.com]

- 7. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103819409A - Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

Theoretical Exploration of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole. This document delves into the molecule's electronic structure, spectroscopic properties, and potential for biological interactions through computational methodologies. While specific experimental and theoretical data for this particular molecule are limited in published literature, this guide synthesizes information from studies on closely related benzimidazole derivatives to offer a predictive overview. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole (C₈H₆F₂N₂OS, Molar Mass: 216.21 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its primary role is as a crucial building block in the multi-step synthesis of Pantoprazole, a widely used drug for treating acid-related gastrointestinal disorders.[2] The benzimidazole core is a "privileged scaffold" in drug discovery, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique difluoromethoxy and mercapto substitutions on this core in the title compound are expected to modulate its physicochemical and biological properties. This guide explores these properties from a theoretical standpoint, employing principles of computational chemistry to elucidate its structural and electronic characteristics.

Molecular Structure and Properties: A Theoretical Perspective

Due to the limited availability of specific experimental crystallographic data for 5-Difluoromethoxy-2-mercaptobenzimidazole, its geometric parameters can be predicted using Density Functional Theory (DFT) calculations. Such calculations, typically employing methods like B3LYP with a 6-311++G(d,p) basis set, have been successfully used for other benzimidazole derivatives to predict bond lengths and angles that are in good agreement with experimental values.

Optimized Geometry

The expected optimized geometry of 5-Difluoromethoxy-2-mercaptobenzimidazole would feature a planar benzimidazole ring system. The difluoromethoxy group at the 5-position and the mercapto group at the 2-position will have specific spatial orientations relative to this plane. The table below presents predicted bond lengths and angles based on DFT studies of similar benzimidazole structures.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-S | ~ 1.75 |

| C-N (imidazole) | ~ 1.38 |

| C=N (imidazole) | ~ 1.32 |

| C-O | ~ 1.37 |

| O-CF₂H | ~ 1.42 |

| C-F | ~ 1.35 |

| **Bond Angles (°) ** | |

| C-S-H | ~ 95-100 |

| N-C-N (imidazole) | ~ 108-112 |

| C-O-C | ~ 115-120 |

Table 1: Predicted geometric parameters for 5-Difluoromethoxy-2-mercaptobenzimidazole based on DFT calculations of analogous compounds.

Electronic Properties

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential biological interactions. Key parameters include the distribution of electron density, and the energies of the frontier molecular orbitals.

Mulliken population analysis is a method to estimate the partial atomic charges in a molecule. In 5-Difluoromethoxy-2-mercaptobenzimidazole, the electronegative fluorine, nitrogen, oxygen, and sulfur atoms are expected to carry negative charges, while the hydrogen and some carbon atoms will be positively charged. This charge distribution is critical for understanding intermolecular interactions.

| Atom | Predicted Mulliken Charge (e) |

| S | Negative |

| N (imidazole) | Negative |

| O | Negative |

| F | Highly Negative |

| H (N-H, S-H) | Positive |

| C (attached to F, O, N, S) | Positive |

Table 2: Predicted Mulliken atomic charges for key atoms in 5-Difluoromethoxy-2-mercaptobenzimidazole.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and the energy required for its electronic excitation.[3] For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring and the sulfur atom, while the LUMO is often distributed across the entire molecule, including the substituents. A smaller HOMO-LUMO gap suggests higher reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.0 to -6.5 |

| LUMO Energy | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Table 3: Predicted frontier molecular orbital energies for 5-Difluoromethoxy-2-mercaptobenzimidazole.

Spectroscopic Analysis: Theoretical and Experimental Correlation

Spectroscopic techniques are essential for the structural elucidation and characterization of molecules. Theoretical calculations can predict the spectroscopic features of a molecule, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when scaled by an appropriate factor, generally show good agreement with experimental Fourier-Transform Infrared (FT-IR) spectra.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H stretch | ~ 3400 | Imidazole |

| C-H stretch (aromatic) | ~ 3100 | Benzene ring |

| S-H stretch | ~ 2550 | Mercapto group |

| C=N stretch | ~ 1620 | Imidazole |

| C-F stretch | ~ 1100-1200 | Difluoromethoxy |

| C-O-C stretch | ~ 1250 | Difluoromethoxy |

| C-S stretch | ~ 700 | Thioether linkage |

Table 4: Predicted characteristic vibrational frequencies for 5-Difluoromethoxy-2-mercaptobenzimidazole.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra.

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 12.0 - 13.0 | - |

| S-H | 3.0 - 4.0 | - |

| Aromatic C-H | 7.0 - 7.5 | 110 - 140 |

| C=S | - | 165 - 175 |

| C (imidazole) | - | 140 - 150 |

| O-CF₂H | 6.5 - 7.0 (triplet) | 115 - 125 (triplet) |

Table 5: Predicted ¹H and ¹³C NMR chemical shifts for 5-Difluoromethoxy-2-mercaptobenzimidazole.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra of a molecule. For benzimidazole derivatives, transitions are typically of the π → π* and n → π* type.

| Transition | Predicted λmax (nm) |

| π → π | ~ 280 - 300 |

| n → π | ~ 310 - 330 |

Table 6: Predicted UV-Vis absorption maxima for 5-Difluoromethoxy-2-mercaptobenzimidazole.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for theoretical validation.

Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole

A common synthetic route involves the cyclization of a substituted o-phenylenediamine with carbon disulfide.

Protocol:

-

Dissolve 4-Difluoromethoxy-1,2-phenylenediamine in a suitable solvent such as ethanol.

-

Add a base, for instance, potassium hydroxide, to the solution.

-

Slowly add carbon disulfide to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and acidify to precipitate the product.

-

Filter, wash, and dry the crude product.

-

Recrystallize from a suitable solvent to obtain the pure compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Assign the characteristic peaks corresponding to the functional groups.

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Use Tetramethylsilane (TMS) as an internal standard.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum in the range of 200-800 nm using a spectrophotometer.

-

Identify the wavelength of maximum absorption (λmax).

Potential Biological Activity and Molecular Docking

As an intermediate for Pantoprazole, 5-Difluoromethoxy-2-mercaptobenzimidazole itself is not the active pharmaceutical ingredient. However, its structural similarity to other biologically active benzimidazoles suggests it may possess intrinsic bioactivity. Molecular docking studies on similar benzimidazole derivatives have explored their potential as inhibitors of various enzymes.

Given its role as a precursor to a proton pump inhibitor, a hypothetical molecular docking study could investigate its binding affinity to the H⁺/K⁺-ATPase proton pump.

Such a study would provide insights into the potential interactions between the molecule and the amino acid residues in the active site of the proton pump, even though it is the activated form of Pantoprazole that ultimately forms a covalent bond with the enzyme.

Conclusion

This technical guide has provided a theoretical framework for understanding the structural, electronic, and spectroscopic properties of 5-Difluoromethoxy-2-mercaptobenzimidazole. Based on computational studies of analogous compounds, we have presented predicted data that can guide experimental investigations. The provided protocols for synthesis and characterization, along with the conceptual workflow for molecular docking, offer a comprehensive starting point for researchers. Further dedicated experimental and computational studies on this specific molecule are warranted to validate these theoretical predictions and to fully explore its chemical and biological potential beyond its role as a synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: The Role of 5-Difluoromethoxy-2-mercaptobenzimidazole in Proton Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key building block in the synthesis of proton pump inhibitors (PPIs), with a primary focus on its application in the manufacturing of Pantoprazole. This document details the significance of this compound, its synthetic pathways, and the pharmacological context of the resulting therapeutic agents. Included are detailed experimental protocols for the synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole and its subsequent conversion to Pantoprazole, alongside quantitative data on the efficacy and pharmacokinetics of various PPIs. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction to 5-Difluoromethoxy-2-mercaptobenzimidazole in Proton Pump Inhibitors

5-Difluoromethoxy-2-mercaptobenzimidazole is a crucial heterocyclic intermediate in the pharmaceutical industry, primarily recognized for its role as a precursor in the synthesis of the proton pump inhibitor, Pantoprazole.[1][2] PPIs are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[3] This action makes them highly effective in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

The benzimidazole core of 5-Difluoromethoxy-2-mercaptobenzimidazole is a common structural motif in many PPIs. The difluoromethoxy substituent at the 5-position is a key feature of Pantoprazole, contributing to its specific physicochemical and pharmacokinetic properties. The mercapto group at the 2-position serves as a reactive handle for the subsequent coupling reaction to build the final drug molecule. While primarily associated with Pantoprazole, the exploration of this and similar benzimidazole scaffolds continues to be an active area in drug discovery.[3]

Quantitative Data on Proton Pump Inhibitors

The following tables summarize key quantitative data for Pantoprazole and other common proton pump inhibitors, allowing for a comparative assessment of their pharmacological properties.

Table 1: Comparative Pharmacokinetic Parameters of Common Proton Pump Inhibitors

| Parameter | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole | Esomeprazole |

| Bioavailability (%) | 30-40 | 80-90 | 77 | 52 | 89 |

| Time to Peak Plasma Concentration (Tmax) (hours) | 0.5-3.5 | 1.7 | 2.5 | 2-5 | 1.5 |

| Plasma Half-life (t½) (hours) | 0.5-1 | < 2 | ~1.9 | 1-2 | 1.2-1.5 |

| Protein Binding (%) | 95 | 97 | 98 | 96.3 | 97 |

Data compiled from multiple sources.

Table 2: Relative Potency of Common Proton Pump Inhibitors

| Proton Pump Inhibitor | Relative Potency (compared to Omeprazole) |

| Omeprazole | 1.00 |

| Lansoprazole | 0.90 |

| Pantoprazole | 0.23 |

| Rabeprazole | 1.82 |

| Esomeprazole | 1.60 |

Based on mean 24-hour intragastric pH. Data from a meta-analysis.

Signaling Pathway of Gastric Acid Secretion and Inhibition by Proton Pump Inhibitors

The following diagram illustrates the signaling cascade leading to gastric acid secretion by parietal cells and the mechanism of action of proton pump inhibitors.

Caption: Gastric acid secretion signaling pathway and PPI inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole and its subsequent conversion to Pantoprazole.

Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole

This protocol describes a common method for the synthesis of the key intermediate, 5-Difluoromethoxy-2-mercaptobenzimidazole.

Materials:

-

4-Difluoromethoxy-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Activated carbon

-

Reaction flask with reflux condenser and stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a reaction flask, dissolve 4-Difluoromethoxy-o-phenylenediamine and sodium hydroxide in ethanol or water.

-

Addition of Carbon Disulfide: Cool the mixture and add carbon disulfide dropwise while maintaining the temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours, then heat to reflux for an additional period to ensure complete cyclization.

-

Workup: After cooling, the reaction mixture may be treated with activated carbon to remove colored impurities.

-

Precipitation: Acidify the filtrate with hydrochloric or sulfuric acid to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Outcome:

-

A pale yellow to off-white solid.

-

Purity can be assessed by techniques such as HPLC and melting point determination.

-

The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Pantoprazole from 5-Difluoromethoxy-2-mercaptobenzimidazole

This two-step protocol outlines the synthesis of Pantoprazole, involving the formation of a thioether intermediate followed by oxidation.

Part A: Synthesis of 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pantoprazole Sulfide)

Materials:

-

5-Difluoromethoxy-2-mercaptobenzimidazole

-

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Isopropanol or a similar solvent

-

Water

-

Reaction flask with stirrer

Procedure:

-

Reaction Setup: In a reaction flask, suspend 5-Difluoromethoxy-2-mercaptobenzimidazole and 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride in isopropanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the suspension.

-

Reaction: Stir the mixture at room temperature for a few hours until the reaction is complete (monitored by TLC or HPLC).

-

Precipitation and Isolation: Add water to the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.[4]

Expected Outcome:

-

A beige solid.

-

The product should be characterized by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).

Part B: Oxidation of Pantoprazole Sulfide to Pantoprazole

Materials:

-

Pantoprazole Sulfide (from Part A)

-

Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite)

-

Dichloromethane or other suitable solvent

-

Sodium bicarbonate or sodium thiosulfate solution for quenching

-

Reaction flask with stirrer, cooled in an ice bath

Procedure:

-

Dissolution: Dissolve Pantoprazole Sulfide in dichloromethane and cool the solution in an ice bath.

-

Oxidation: Slowly add the oxidizing agent (e.g., a solution of m-CPBA in dichloromethane) to the cooled solution, maintaining a low temperature.

-

Reaction: Stir the reaction mixture at a low temperature for the required duration, monitoring the progress by TLC or HPLC.

-

Quenching: Quench the excess oxidizing agent by adding a solution of sodium bicarbonate or sodium thiosulfate.

-

Workup: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain crude Pantoprazole.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Pantoprazole.

Expected Outcome:

-

A white to off-white solid.

-

Purity should be confirmed by HPLC, and the structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the synthetic workflow for Pantoprazole and the logical relationship of its intermediates.

References

- 1. ossila.com [ossila.com]

- 2. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole | 102625-64-9 [chemicalbook.com]

Application Notes and Protocols: 5-Difluoromethoxy-2-mercaptobenzimidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Difluoromethoxy-2-mercaptobenzimidazole as a key intermediate in organic synthesis, with a primary focus on its application in the development of pharmaceutical agents. Detailed experimental protocols for its synthesis and subsequent utilization are provided, along with relevant chemical data and process workflows.

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural features, particularly the difluoromethoxy group and the reactive mercapto group, make it a valuable building block for the synthesis of various biologically active molecules.[1][2] The primary application of this compound lies in its role as a crucial intermediate in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[3][4][5] Furthermore, its derivatives have been explored for other therapeutic applications, including as α-glucosidase inhibitors for potential antidiabetic activity.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Difluoromethoxy-2-mercaptobenzimidazole is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 97963-62-7 | [6] |

| Molecular Formula | C₈H₆F₂N₂OS | [7] |

| Molecular Weight | 216.21 g/mol | [7] |

| Appearance | Off-white to pale yellow-brown crystalline powder | [7] |

| Melting Point | 239-243 °C | [6] |

| Solubility | Soluble in DMSO and Methanol | [8] |

| Purity | >97% (HPLC) | [2][6] |

Synthetic Protocols

Two primary synthetic routes for the preparation of 5-Difluoromethoxy-2-mercaptobenzimidazole are detailed below.

Synthesis from 4-Hydroxy Acetanilide

This multi-step synthesis provides a scalable and industrially viable route to the target compound.[5] The overall workflow is depicted in the diagram below.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ossila.com [ossila.com]

- 3. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. 5-(Difluoromethoxy)-2-mercaptobenzimidazole | 97963-62-7 | TCI Deutschland GmbH [tcichemicals.com]

- 7. 5 Difluoro Methoxy 2 Mercapto Benzimidazole at Best Price - High Quality and Purity [nandoliaorganics.com]

- 8. An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: 5-Difluoromethoxy-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] It serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), most notably pantoprazole, which is widely used for the treatment of acid-related gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).[1][2][3] Beyond its role in PPI synthesis, this compound is also being explored for its potential in developing novel therapeutic agents, including α-glucosidase inhibitors for antidiabetic applications.[1]

This document provides detailed experimental protocols for the synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole, along with its physicochemical properties and key applications.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 97963-62-7 | [1][2] |

| Molecular Formula | C₈H₆F₂N₂OS | [1][4] |

| Molecular Weight | 216.21 g/mol | [1][4] |

| Appearance | Off-white to pale yellow-brown crystalline powder | [2] |

| Melting Point | 239-243 °C | [1][3][4] |

| Purity | >97% | [1] |

| Solubility | Soluble in 10% Sodium Hydroxide, Methanol, and Dimethylformamide (DMF) | [2] |

Experimental Protocols

Two primary synthetic routes for 5-Difluoromethoxy-2-mercaptobenzimidazole are detailed below.

Protocol 1: Synthesis from 4-Difluoromethoxy-o-phenylenediamine

This method is presented as an environmentally friendly option due to its use of water as the solvent.[5]

Reaction Scheme:

Caption: Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole from 4-difluoromethoxy-o-phenylenediamine.

Materials:

-

4-Difluoromethoxy-o-phenylenediamine

-

Sodium hydroxide (NaOH) or other suitable alkali

-

Carbon disulfide (CS₂)

-

Water

-

Hydrochloric acid (HCl), sulfuric acid, phosphoric acid, or acetic acid for pH adjustment[5]

-

Activated carbon

Procedure:

-

Condensation Reaction:

-

In a reaction vessel, dissolve the alkali (e.g., sodium hydroxide) in water to create an alkaline solution.

-

Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir until dissolved.

-

Cool the mixture using a cold condenser.

-

While maintaining the temperature between 25-60 °C (optimally 35-50 °C), slowly add carbon disulfide dropwise to the reaction mixture.[5]

-

After the addition is complete, continue stirring at 25-60 °C for 1-6 hours to allow the condensation reaction to proceed.[5]

-

-

Cyclization Reaction:

-

Purification and Isolation:

-

Add activated carbon to the reaction mixture for decolorization and stir.

-

Filter the hot solution to remove the activated carbon.

-

Adjust the pH of the filtrate to 5-6 using an acid (e.g., hydrochloric acid, sulfuric acid).[3][6]

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid product with water.

-

Dry the product to obtain 5-Difluoromethoxy-2-mercaptobenzimidazole.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95.4% - 108.6% (Note: Yields >100% may indicate impurities) | [6] |

Protocol 2: Multi-step Synthesis from 4-Hydroxy Acetanilide

This convergent synthesis is suitable for large-scale production.[7]

Caption: Multi-step synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole from 4-Hydroxy Acetanilide.

Materials:

-

4-Hydroxy acetanilide

-

Isopropyl alcohol

-

Sodium hydroxide (NaOH)

-

PEG-600 (catalyst)

-

Difluoromethylene chloride gas

-

Methanol

-

Raney-Nickel

-

Hydrazine hydrate

-

Carbon disulfide (CS₂)

Procedure:

-

Preparation of N-[4-(difluoromethoxy)phenyl]acetamide:

-

To a reaction flask containing isopropyl alcohol, add 4-hydroxy acetanilide and sodium hydroxide.

-

Add a catalytic amount of PEG-600.

-

Heat the reaction mixture to 50 °C for 1 hour.

-

Purge difluoromethylene chloride gas through the mixture while maintaining the temperature at 50-55 °C.

-

Monitor the pH and maintain it above 9 by adding NaOH as needed.[7]

-

-

Nitration, Hydrolysis, and Reduction (In-situ):

-

The resulting organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide is carried forward.

-

Perform nitration followed by hydrolysis. For hydrolysis, the intermediate is taken in methanol, and a 50% NaOH solution is added, followed by refluxing for 3 hours.[7]

-

The resulting [4-(difluoromethoxy)-2-nitrophenyl]amine is then reduced using Raney-Nickel and hydrazine hydrate under reflux for 4 hours to yield 4-difluoromethoxy-o-phenylenediamine.[7]

-

-

Cyclization:

-

The intermediate from the previous step is refluxed with carbon disulfide (CS₂) for 4 hours to yield the final product, 5-Difluoromethoxy-2-mercaptobenzimidazole.[7]

-

Characterization: The structure of the synthesized compound can be confirmed using spectral analyses such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7]

Applications in Drug Development

Proton Pump Inhibitor (PPI) Synthesis

The primary application of 5-Difluoromethoxy-2-mercaptobenzimidazole is as a key building block in the synthesis of pantoprazole, a widely used PPI.[1][2] Pantoprazole works by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid production.[1][7] The synthesis involves the coupling of 5-Difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride, followed by an oxidation step.[1]

Caption: Workflow for the synthesis of Pantoprazole.

Potential as α-Glucosidase Inhibitors

Recent research has indicated that 5-Difluoromethoxy-2-mercaptobenzimidazole can be utilized in the preparation of α-glucosidase inhibitors.[1] These inhibitors are of interest for their potential antidiabetic activity, as they can help control blood glucose levels by delaying the absorption of carbohydrates from the small intestine. This represents an emerging area of research for this versatile compound.

Conclusion

5-Difluoromethoxy-2-mercaptobenzimidazole is a valuable intermediate in pharmaceutical synthesis. The protocols provided herein offer detailed methodologies for its preparation, catering to both laboratory-scale and industrial applications. Its established role in the synthesis of pantoprazole and its emerging potential in the development of new antidiabetic agents underscore its importance in medicinal chemistry and drug discovery. Researchers and drug development professionals can leverage this information for the efficient synthesis and exploration of novel applications for this compound.

References

- 1. ossila.com [ossila.com]

- 2. sheetalchemicals.com [sheetalchemicals.com]

- 3. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7 [chemicalbook.com]

- 4. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole 97 97963-62-7 [sigmaaldrich.com]

- 5. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 6. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. primescholars.com [primescholars.com]

5-Difluoromethoxy-2-mercaptobenzimidazole: A Versatile Building Block in Medicinal Chemistry

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the difluoromethoxy group, make it a valuable synthon for the development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.

Application Notes

Key Intermediate in the Synthesis of Proton Pump Inhibitors

The most prominent application of 5-Difluoromethoxy-2-mercaptobenzimidazole is as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2] Pantoprazole functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[2] The synthesis of pantoprazole involves the coupling of 5-Difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by an oxidation step.[2]

Emerging Role in the Development of α-Glucosidase Inhibitors

Recent research has highlighted the potential of 5-Difluoromethoxy-2-mercaptobenzimidazole as a scaffold for the development of α-glucosidase inhibitors, which are oral anti-diabetic agents.[2] α-Glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. While specific derivatives of 5-Difluoromethoxy-2-mercaptobenzimidazole are being explored for this purpose, detailed quantitative data for these specific compounds is still emerging in the scientific literature. However, the broader class of benzimidazole derivatives has shown promising α-glucosidase inhibitory activity.

Potential as a Scaffold for Anticancer and Antimicrobial Agents

The benzimidazole core is a well-established pharmacophore in the discovery of anticancer and antimicrobial agents. Numerous benzimidazole derivatives have demonstrated potent activity against a range of cancer cell lines and microbial pathogens. While the literature contains extensive data on various benzimidazole analogs, specific studies focusing on the anticancer and antimicrobial properties of derivatives of 5-Difluoromethoxy-2-mercaptobenzimidazole are limited. This represents an underexplored area with significant potential for the discovery of novel therapeutic agents.

Quantitative Data

The following table summarizes the biological activities of various benzimidazole derivatives. It is important to note that while these compounds share the core benzimidazole structure, they are not all direct derivatives of 5-Difluoromethoxy-2-mercaptobenzimidazole. This data is provided for context and to highlight the potential of the benzimidazole scaffold.

| Compound Class | Target/Organism | Activity (IC50/MIC) | Reference |

| Benzimidazole-based thiazoles | α-Amylase | 1.30 ± 0.05 to 38.60 ± 0.70 µM | [3] |

| Benzimidazole-based thiazoles | α-Glucosidase | 2.70 ± 0.10 to 42.30 ± 0.70 µM | [3] |

| 2-Mercaptobenzimidazole-based 1,3-thiazolidin-4-ones | α-Glucosidase | 5.22 ± 0.14 to 189.89 ± 0.53 μM | [4] |

| Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 cell lines | 1.8 µM, 2 µM, 2.8 µM, 7.8 µM | [5] |

| Benzimidazole-thiazolidinedione hybrid | A549 lung cancer cell lines | 11.46 μM | [5] |